molecular formula C15H17N3O3 B2968126 (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide CAS No. 1798401-46-3

(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2968126
CAS No.: 1798401-46-3
M. Wt: 287.319
InChI Key: NCZLMHUEOFZKCK-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide is a heterocyclic acrylamide derivative featuring a furan-2-yl group, a tetrahydro-2H-pyran-4-yl-substituted pyrazole, and an (E)-configured acrylamide linker. Its structure combines aromatic (furan), oxygenated cyclic ether (tetrahydro-2H-pyran), and nitrogen-containing (pyrazole) motifs, which are critical for its physicochemical properties and biological interactions.

The tetrahydro-2H-pyran moiety enhances solubility and metabolic stability compared to non-oxygenated analogs, while the furan ring contributes to π-π stacking interactions in biological targets . The acrylamide linker facilitates hydrogen bonding and conformational rigidity, which are essential for receptor binding .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-15(4-3-14-2-1-7-21-14)17-12-10-16-18(11-12)13-5-8-20-9-6-13/h1-4,7,10-11,13H,5-6,8-9H2,(H,17,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZLMHUEOFZKCK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide is an organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a furan ring, a pyrazole group, and a tetrahydro-pyran moiety, suggests diverse biological activities that warrant further investigation. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3}, with a molecular weight of 287.31 g/mol . The compound's structure can be represented as follows:

 E 3 furan 2 yl N 1 tetrahydro 2H pyran 4 yl 1H pyrazol 4 yl acrylamide\text{ E 3 furan 2 yl N 1 tetrahydro 2H pyran 4 yl 1H pyrazol 4 yl acrylamide}

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and monitor the reaction progress.

Case Studies

A recent study examined the effects of various acrylamide derivatives, including this compound, on cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity against breast and lung cancer cells, suggesting that this compound may also demonstrate similar effects.

Another study focused on the antimicrobial properties of furan-containing compounds. The results indicated that such compounds could inhibit the growth of Gram-positive bacteria effectively, prompting further exploration into their mechanisms of action .

Data Table: Summary of Biological Activities

Activity Findings References
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of specific pathogens
Anti-inflammatoryModulates inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structural Analogs

Furan vs. Thiophene Substituents

Replacing the furan-2-yl group with thiophene-2-yl (as in (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide) alters electronic properties and bioactivity. Thiophene’s sulfur atom increases lipophilicity and polarizability, enhancing binding to hydrophobic pockets (e.g., α7 nicotinic acetylcholine receptors). In contrast, the furan’s oxygen atom improves solubility but reduces receptor affinity in certain contexts. For example, (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide antagonizes the antinociceptive effects of its thiophene analog, highlighting substituent-dependent modulation of receptor activity .

Pyrazole Substitution Patterns

  • Tetrahydro-2H-pyran-4-yl vs. Aryl Groups: Pyrazole substitution with tetrahydro-2H-pyran-4-yl (as in the target compound) improves metabolic stability compared to aryl-substituted analogs like (E)-3-(furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (). The oxygenated ring reduces CYP450-mediated oxidation, extending half-life .
  • Methanesulfonylphenyl vs. Tetrahydro-2H-pyran : Methanesulfonylphenyl-substituted pyrazoles (e.g., compounds in ) exhibit stronger cyclooxygenase (COX) inhibition (IC₅₀: 0.1–1 µM) due to sulfonyl group interactions with COX’s hydrophobic channel. The target compound’s tetrahydro-2H-pyran group may shift selectivity toward other enzymes or receptors .

Acrylamide Linker Modifications

  • Cyanovinyl vs. Acrylamide: 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide () introduces a cyano group, increasing electrophilicity and reactivity with nucleophilic residues (e.g., cysteine thiols in kinases). The target compound’s unmodified acrylamide linker prioritizes hydrogen bonding over covalent interactions .
  • N-Alkyl vs. N-Aryl : N-propyl or N-pyridinylmethyl substituents () enhance membrane permeability but reduce aqueous solubility. The target compound’s N-(tetrahydro-2H-pyran-4-yl)pyrazole balances both properties .

Anticancer Activity

  • Furan-Pyrazole Hybrids : Compound III (), (E)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one, shows 87–95% inhibition against breast (MCF7), lung (A549), and liver (HepG2) cancer cells. The target compound’s tetrahydro-2H-pyran group may improve bioavailability but requires testing for comparable efficacy .
  • Thiophene Analogs: (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide exhibits antinociceptive activity via α7 nAChR modulation, whereas furan analogs like the target compound may lack this specificity .

Enzyme Inhibition

  • COX Inhibition : Methanesulfonylphenyl-pyrazole acrylamides () inhibit COX-2 with IC₅₀ values <1 µM. The target compound’s tetrahydro-2H-pyran group likely redirects activity toward other targets, such as kinases or proteases .
  • Sortase A Inhibition: Morpholinophenyl-substituted acrylamides () inhibit Staphylococcus aureus Sortase A (IC₅₀: 2–5 µM).

Physicochemical Properties

Property Target Compound (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide Compound III ()
Molecular Weight ~309.3 g/mol (calculated) 285.4 g/mol 405.4 g/mol
LogP (Predicted) 2.1 3.5 3.8
Key Substituents Furan, tetrahydro-2H-pyran Thiophene, p-tolyl Furan, nitrophenyl, phenyl
Bioactivity Unknown (predicted kinase inhibition) α7 nAChR modulation Anticancer (87–95% inhibition)

Q & A

Q. How can researchers confirm the structural identity of (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide post-synthesis?

  • Methodological Answer: Structural confirmation requires a multi-technique approach:
  • 1H NMR and LC-MS : To verify molecular connectivity and purity. For example, pyrazole derivatives in were confirmed using 1H NMR and LC-MS, with characteristic peaks for acrylamide and furan moieties.
  • IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, furan C-O-C vibrations at ~1250 cm⁻¹) .
  • Elemental Analysis : To validate empirical formula accuracy (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in for related pyrazole-acrylamide hybrids .

Q. What synthetic routes are recommended for synthesizing this compound?

  • Methodological Answer: Key strategies include:
  • Mannich Reaction : For introducing the tetrahydro-2H-pyran-4-yl group to pyrazole, as seen in for similar compounds .
  • Amide Coupling : Reaction of 3-(furan-2-yl)acryloyl chloride with the pyrazole amine under inert conditions (e.g., DCM, triethylamine) .
  • Optimization Tips :
  • Use carbodiimide-based coupling agents (e.g., EDC·HCl) to enhance amide bond formation efficiency .
  • Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent) and adjust stoichiometry to minimize byproducts.

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Methodological Answer:
  • Step 1 : Generate 3D conformers of the compound using software like Schrödinger Maestro.
  • Step 2 : Perform docking against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Glide, prioritizing binding pockets with high complementarity to the acrylamide’s electrophilic warhead .
  • Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition assays). utilized PASS software to predict antifungal activity, followed by experimental validation .

Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results for this compound?

  • Methodological Answer:
  • Re-evaluate Docking Parameters : Adjust protonation states or solvation models to better reflect physiological conditions.
  • Meta-Analysis of Structural Analogues : Compare with pyrazole derivatives in , where fluorophenyl substitutions altered KCNQ2 channel opening efficacy .
  • Experimental Refinement : Use SPR (Surface Plasmon Resonance) to measure binding kinetics and rule out false positives from docking .

Q. How do substituents on the pyrazole ring influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer:
  • Lipophilicity : Substituents like tetrahydro-2H-pyran-4-yl enhance solubility (clogP reduction by ~0.5 units) compared to aryl groups .
  • Bioactivity : Electron-withdrawing groups (e.g., nitro) on the pyrazole increase electrophilicity, improving target engagement (e.g., showed nitro groups enhancing hydrogen-bonding interactions in crystals) .
  • Table : Comparative Data for Substituent Effects
SubstituentclogPSolubility (µg/mL)IC50 (nM)
Tetrahydro-2H-pyran-4-yl2.115.2120
Phenyl3.45.8450
4-Nitrophenyl3.08.385

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

  • Methodological Answer:
  • Cross-Validation : Compare NMR shifts with DFT-calculated spectra (e.g., Gaussian 09) to identify misassignments.
  • Dynamic Effects : Consider rotameric states of the acrylamide group, which may split peaks in 1H NMR (e.g., observed anti-periplanar conformations in crystals) .
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., Z-isomer acrylamide) that skew integration ratios .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (aligns with ’s guidelines for acrylamides) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
  • Waste Disposal : Neutralize residues with 10% NaOH before incineration to prevent environmental release .

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